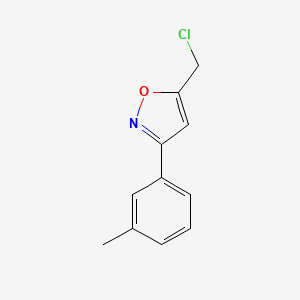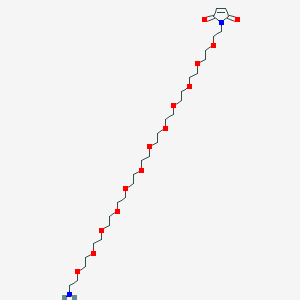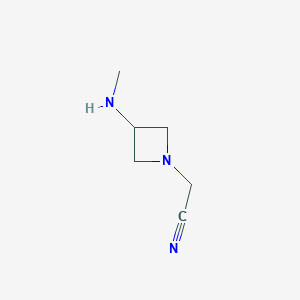
N1,N6-Didocosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N6-Didocosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide is a quaternary ammonium compound with the molecular formula C₃₄H₇₄Br₂N₂. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its long hydrophobic dodecyl chains and a hydrophilic quaternary ammonium head, making it an effective agent in reducing surface tension.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N6-Didocosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide typically involves the quaternization of N,N,N’,N’-tetramethyl-1,6-hexanediamine with dodecyl bromide. The reaction is carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the product. The reaction can be represented as follows:
N,N,N’,N’-tetramethyl-1,6-hexanediamine+2dodecyl bromide→N1,N6-Didocosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is typically stirred for several hours to ensure complete quaternization. The product is then purified through recrystallization or other separation techniques to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N6-Didocosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other anions that can replace the bromide ions.
Ion-Exchange Reactions: These reactions typically occur in aqueous solutions where the compound can exchange its bromide ions with other anions present in the solution.
Major Products
The major products of these reactions depend on the specific reagents used. For example, in a substitution reaction with hydroxide ions, the product would be a hydroxide salt of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N1,N6-Didocosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide is used as a phase transfer catalyst. Its ability to transfer reactants between different phases (e.g., from aqueous to organic) makes it valuable in various organic synthesis reactions.
Biology
In biological research, this compound is used as a surfactant to solubilize proteins and other biomolecules. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic molecules, facilitating their study in aqueous solutions.
Medicine
In medicine, this compound is explored for its antimicrobial properties. It can disrupt microbial cell membranes, making it a potential candidate for disinfectants and antiseptics.
Industry
Industrially, this compound is used in the formulation of detergents and cleaning agents. Its surfactant properties help in the removal of dirt and grease from surfaces.
Wirkmechanismus
The mechanism of action of N1,N6-Didocosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide involves its interaction with cell membranes. The long hydrophobic chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- N1,N6-Dioctyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
Uniqueness
N1,N6-Didocosyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide is unique due to its longer dodecyl chains compared to similar compounds. This results in enhanced surfactant properties and greater efficacy in disrupting cell membranes. Its specific structure also allows for more effective phase transfer catalysis in organic synthesis.
Eigenschaften
Molekularformel |
C54H114Br2N2 |
|---|---|
Molekulargewicht |
951.3 g/mol |
IUPAC-Name |
docosyl-[6-[docosyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C54H114N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-47-51-55(3,4)53-49-45-46-50-54-56(5,6)52-48-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-54H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
ZDJIVBDAYYVJEN-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCCCCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline](/img/structure/B12849443.png)




![N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)
